molecular formula C19H25FN4O3 B1387292 tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate CAS No. 1172711-76-0

tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate

Cat. No.: B1387292
CAS No.: 1172711-76-0
M. Wt: 376.4 g/mol
InChI Key: ATZUJYKWWUTSCD-UHFFFAOYSA-N
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Description

Structural Overview and Chemical Classification

tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate is a heterocyclic compound with a molecular formula of $$ \text{C}{19}\text{H}{25}\text{FN}4\text{O}3 $$ and a molecular weight of 376.4 g/mol. Its structure integrates two distinct heterocyclic systems:

  • A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4).
  • A 1,2,4-oxadiazole moiety (a five-membered aromatic ring with one oxygen and two nitrogen atoms).

Key structural features include:

  • A tertiary-butyl carbamate group (tert-butoxycarbonyl, Boc) at position 1 of the diazepane ring.
  • A 3-(3-fluorophenyl)-1,2,4-oxadiazole substituent linked via a methylene bridge to position 4 of the diazepane.

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula $$ \text{C}{19}\text{H}{25}\text{FN}4\text{O}3 $$ PubChem
Molecular Weight 376.4 g/mol PubChem
XLogP3-AA 2.8 PubChem
Hydrogen Bond Acceptors 7 PubChem
Rotatable Bond Count 5 PubChem

The compound’s hybrid architecture positions it within the broader class of nitrogen-oxygen heterocycles , which are pivotal in medicinal chemistry due to their bioisosteric potential.

Historical Context of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger via cyclization reactions involving amidoximes and acyl chlorides. However, its pharmacological relevance emerged much later:

  • 1940s–1960s : Early studies focused on photochemical rearrangements and stability profiles.
  • 1980s–2000s : The discovery of oxadiazoles as ester/amide bioisosteres revolutionized drug design, enabling enhanced metabolic stability.
  • Post-2010 : Computational methods and green chemistry approaches (e.g., microwave-assisted synthesis) accelerated the development of oxadiazole derivatives for antiviral, anticancer, and antimicrobial applications.

Table 2: Milestones in 1,2,4-Oxadiazole Chemistry

Year Development Significance
1884 First synthesis by Tiemann and Krüger Established foundational methodology
1962 Oxolamine (first FDA-approved oxadiazole drug) Validated therapeutic potential
2017 Mechanochemical synthesis protocols Enabled solvent-free green synthesis

Significance in Heterocyclic Chemistry

The compound’s dual heterocyclic framework underscores its importance in two domains:

  • 1,4-Diazepanes : Known for conformational flexibility, diazepanes serve as scaffolds for CNS agents (e.g., benzodiazepines) and peptidomimetics. Saturation of the diazepane ring enhances stability while allowing torsional adjustments for target binding.
  • 1,2,4-Oxadiazoles : These rings mimic esters/amides but resist hydrolysis, making them valuable in protease inhibitors and kinase modulators. The 3-fluorophenyl group further augments electron-deficient character, favoring π-π interactions in biological targets.

Bioisosteric Advantages :

  • The oxadiazole’s aromaticity provides rigidity, contrasting with the diazepane’s flexibility, enabling dual-target engagement.
  • Fluorine substitution enhances bioavailability and membrane permeability via electronegative effects.

Research Objectives and Rationale

Recent studies on this compound aim to:

  • Optimize Synthetic Routes : Traditional methods rely on amidoxime cyclization, but advances in catalytic systems (e.g., TBAF) improve yields.
  • Explore Bioisosteric Applications : Replace labile ester/amide groups in lead compounds with oxadiazole motifs to enhance pharmacokinetics.
  • Leverage Dual Heterocyclic Scaffolds : Investigate synergistic effects in multitarget therapies (e.g., kinase inhibition combined with GPCR modulation).

Table 3: Synthetic Methods for 1,2,4-Oxadiazoles

Method Starting Materials Conditions Yield Range Reference
Amidoxime Cyclization Amidoxime + Acyl Chloride TBAF, THF, RT 40–90%
Microwave Irradiation Nitrile + Hydroxylamine MWI, 150°C, 10 min >90%
Superbase-Mediated Amidoxime + Ester NaOH/DMSO, RT 11–90%

Properties

IUPAC Name

tert-butyl 4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3/c1-19(2,3)26-18(25)24-9-5-8-23(10-11-24)13-16-21-17(22-27-16)14-6-4-7-15(20)12-14/h4,6-7,12H,5,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZUJYKWWUTSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Diazepane Ring: This step involves the cyclization of a suitable diamine with a dihalide.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be

Biological Activity

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modification of oxadiazole derivatives can enhance their efficacy and selectivity against various biological targets, making them promising candidates for drug development.

Key Biological Activities

  • Anticancer Activity :
    • Recent studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms. These include:
      • Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
      • Targeting Kinases : Some derivatives have been found to inhibit kinase activity, which is crucial for cancer cell signaling pathways .
  • Antimicrobial Effects :
    • Certain oxadiazole compounds exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Properties :
    • Some studies indicate that oxadiazoles can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer potential of various 1,3,4-oxadiazole derivatives, including those structurally related to tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate. The results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives highlighted that modifications at specific positions on the oxadiazole ring can dramatically affect biological activity. In particular, the introduction of fluorine substituents has been associated with enhanced potency against cancer cell lines .

Data Table: Biological Activity Summary

Compound NameBiological ActivityKey Mechanisms
This compoundAnticancerInhibition of thymidylate synthase and HDAC
Other 1,3,4-OxadiazolesAntimicrobialDisruption of bacterial cell membranes
Selected DerivativesAnti-inflammatoryModulation of TNF-α production

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate may possess similar properties .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that oxadiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the tert-butyl group may contribute to enhanced lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

3. Neurological Applications
There is emerging evidence that compounds containing diazepane structures may exhibit neuroprotective effects. The potential for this compound to modulate neurotransmitter systems makes it a candidate for further research in treating neurodegenerative diseases .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique structure can lead to the formation of polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and advanced materials .

2. Photonic Applications
The optical properties of oxadiazole derivatives make them suitable for use in photonic devices. Their ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting diodes (LEDs) .

Agricultural Chemistry Applications

1. Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. The ability of oxadiazoles to disrupt biological pathways in pests makes them attractive candidates for developing new agrochemicals .

2. Plant Growth Regulators
Research into similar compounds indicates that they may act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of oxadiazole derivatives showed that modifications at the phenyl ring significantly affected their cytotoxicity against breast cancer cells. The specific derivative containing the fluorophenyl group demonstrated a higher potency compared to others .

Case Study 2: Antimicrobial Testing
In vitro tests indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives in terms of molecular features , synthetic strategies , and hypothesized bioactivity . Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound 1,4-Diazepane + 1,2,4-oxadiazole 3-Fluorophenyl, tert-butyl carbamate CNS modulation, antimicrobial
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline () Aniline + 1,2,4-oxadiazole 4-Phenoxyphenyl, methyl group Antimicrobial (enteric pathogens)
tert-Butyl 4-((2-nitrophenyl)sulfonyl)-5-oxo-1,4-diazepane-1-carboxylate () 1,4-Diazepane 2-Nitrobenzenesulfonyl, ketone Intermediate for macrocycle synthesis

Key Findings:

The 1,4-diazepane core offers greater conformational flexibility than smaller heterocycles (e.g., piperazine), which could enhance binding to targets requiring induced-fit interactions .

Synthetic Efficiency :

  • The tert-butyl carbamate protection strategy (used in both the target compound and ’s diazepane derivative) simplifies purification and improves stability during synthesis. However, deprotection with HCl/1,4-dioxane (as in ) may risk side reactions in acid-sensitive scaffolds .
  • Low-temperature conditions (-78°C) for diazepane functionalization () suggest challenges in achieving regioselectivity, which may also apply to the target compound’s synthesis .

Structural Stability :

  • The 1,2,4-oxadiazole ring is more hydrolytically stable than 1,3,4-oxadiazoles, favoring the target compound’s metabolic resilience in biological systems compared to alternative heterocycles .

Limitations of Current Data:

  • Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs and synthesis methodologies.
  • Experimental validation (e.g., crystallography via SHELX programs, as noted in ) would be critical to confirm stereochemical and conformational properties .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate?

  • Methodological Answer : The synthesis of this compound likely follows a multi-step route involving: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative. (ii) Introduction of the diazepane moiety using tert-butyl carbamate protection (e.g., via reductive amination or alkylation). (iii) Purification via column chromatography with optimized solvent systems (e.g., hexanes/EtOAC with 0.25% Et3N to suppress rotamer formation) . Key challenges include controlling stereochemistry (if applicable) and minimizing side reactions during oxadiazole formation.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and assess purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H^1H-NMR, while fluorophenyl protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Determine bond lengths, angles, and spatial arrangement (e.g., as demonstrated for related tert-butyl diazepane derivatives with oxadiazole substituents) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Store in a cool, dry environment under inert gas (e.g., N2_2) to prevent hydrolysis of the Boc-protected amine.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste.
    Refer to analogous compounds’ safety data sheets (SDS) for hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and precautionary statements (e.g., P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected rotamer ratios)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at elevated temperatures (e.g., 50–80°C) to coalesce rotameric peaks and confirm dynamic behavior. For example, a 63:37 rotamer ratio observed in similar tert-butyl diazepane derivatives may arise from restricted rotation around the C–N bond .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to simulate rotameric energy barriers and predict NMR splitting patterns.

Q. What strategies optimize the yield of the oxadiazole ring formation step?

  • Methodological Answer :
  • Reaction Optimization : Screen coupling agents (e.g., EDCI, DCC) and solvents (e.g., DMF, THF) to enhance amidoxime cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by using controlled microwave heating (e.g., 100–150°C for 30–60 minutes).
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS or AMBER.
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability. Key parameters include LogP (lipophilicity) and topological polar surface area (TPSA) .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify the fluorophenyl group (e.g., para vs. meta substitution) or replace the oxadiazole with other heterocycles (e.g., 1,3,4-oxadiazole, triazole) to assess bioactivity changes.
  • Biological Assays : Pair synthetic analogs with functional assays (e.g., enzyme inhibition, receptor binding) to correlate structural features with activity.
  • Crystallographic Data : Compare binding modes of analogs using co-crystal structures (if available) to identify critical interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate

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